2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione
Overview
Description
“2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H14N2O3 . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .
Synthesis Analysis
Isoindoline-1,3-dione derivatives, including “this compound”, can be synthesized and characterized for various purposes . The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by various methods of analysis such as FT–IR, H NMR, and MS . The molecular weight of this compound is 246.262 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C13H14N2O3) and molecular weight (246.262 Da) . More specific properties like melting point or boiling point are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Characterization
Research on compounds structurally related to 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione focuses on their synthesis and chemical properties. For instance, studies have detailed the preparation of sulfur-transfer agents and related compounds, highlighting methodologies for obtaining good yields from relatively simple starting materials, which are significant for developing new chemical entities (Klose, Reese, & Song, 1997). Additionally, the characterization of these compounds' structures through advanced spectroscopic techniques, such as 1D, COSY, and HSQC 2D NMR spectroscopy, underscores their complex molecular arrangements and potential utility in various research applications (Dioukhane et al., 2021).
Material Science and Catalysis
Isoindoline-1,3-dione derivatives find applications in material science, such as in the development of green catalytic systems for synthesizing isoindoline-1,3-dione derivatives, offering environmental benefits and alternative methods for bio-waste management (Journal et al., 2019). Moreover, their structural analysis contributes to material science, particularly in understanding the crystal structures of these compounds, which is crucial for designing materials with specific physical properties (Duru et al., 2018).
Biomedical Applications
In the biomedical domain, the properties of morpholine-2,5-dione derivatives, a related category, are explored for their biocompatibility and potential in hydrolytic and enzymatic degradation pathways. This research is pivotal for developing biodegradable materials suitable for medical applications, such as drug delivery systems (Burton et al., 2021). Additionally, the exploration of isoindoline-1,3-dione derivatives for antimicrobial activities highlights their potential in addressing microbial resistance, thereby contributing to the development of new antimicrobial agents (Sabastiyan & Suvaikin, 2012).
Environmental Sciences
Isoindoline-1,3-dione derivatives are also investigated for their application in environmental science, such as in the development of electrochemical sensors for detecting substances relevant to environmental monitoring and human health. The synergistic effect of nanoparticles and isoindoline derivatives in enhancing the sensitivity and selectivity of these sensors exemplifies the intersection of material science and environmental analytics (Karimi-Maleh et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor activity, motivation, reward, and the release of various neurotransmitters.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the transmission of dopamine signals within the nervous system.
Pharmacokinetics
In silico analysis suggests that isoindolines, in general, have good properties as ligands of the dopamine receptor d2
Result of Action
Future Directions
Isoindoline-1,3-dione derivatives, including “2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione”, have shown promise in various fields, particularly in medicinal chemistry . Future research could focus on further exploring the biological activities of these compounds and their potential applications in the treatment of diseases.
Biochemical Analysis
Biochemical Properties
This compound has been tested in silico on the human dopamine receptor D2 to predict its affinities and some pharmacokinetic parameters . The in silico analysis suggests that isoindolines have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cellular Effects
In terms of cellular effects, 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione has shown significant influence on cell viability. For instance, there was significantly greater loss of cell viability as the concentration of the compound increased .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the dopamine receptor D2. It acts as a ligand for this receptor, interacting with the main amino acid residues at its allosteric binding site .
Dosage Effects in Animal Models
Properties
IUPAC Name |
2-(morpholin-2-ylmethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)8-9-7-14-5-6-18-9/h1-4,9,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHWYCZZGPXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384279 | |
Record name | 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-20-9 | |
Record name | 2-(2-Morpholinylmethyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499771-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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